Welcome to the BenchChem Online Store!
molecular formula C13H19NO4S B8696278 (Butyl((4-methylphenyl)sulfonyl)amino)acetic acid

(Butyl((4-methylphenyl)sulfonyl)amino)acetic acid

Cat. No. B8696278
M. Wt: 285.36 g/mol
InChI Key: GQVOZCNITUJKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05434145

Procedure details

Dissolve the crude ethyl-[butyl-(toluene-4-sulfonyl)-amino]-acetate (10 mmol) in methanol (25 mL) and water (25 mL). Add sodium hydroxide (10 mmol) and stir the reaction at room temperature for 5 hours. Dilute the reaction with water (100 mL) and rinse with methylene chloride. Neutralize the aqueous with 1N hydrochloric acid and extract with methylene chloride (3×75 mL). Combine the organic extracts and rinse with water (100 mL), brine (100 mL), dry over anhydrous sodium sulfate, filter and concentrate under vacuum to provide [butyl-(toluene-4-sulfonyl)-amino]-acetic acid.
Name
ethyl-[butyl-(toluene-4-sulfonyl)-amino]-acetate
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[CH2:5][N:6]([CH2:17][CH2:18][CH2:19][CH3:20])[S:7]([C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)(=[O:9])=[O:8])C.[OH-].[Na+]>CO.O>[CH2:17]([N:6]([CH2:5][C:4]([OH:21])=[O:3])[S:7]([C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)(=[O:9])=[O:8])[CH2:18][CH2:19][CH3:20] |f:1.2|

Inputs

Step One
Name
ethyl-[butyl-(toluene-4-sulfonyl)-amino]-acetate
Quantity
10 mmol
Type
reactant
Smiles
C(C)OC(CN(S(=O)(=O)C1=CC=C(C=C1)C)CCCC)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
Dilute
WASH
Type
WASH
Details
rinse with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extract with methylene chloride (3×75 mL)
WASH
Type
WASH
Details
Combine the organic extracts and rinse with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N(S(=O)(=O)C1=CC=C(C=C1)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.